Tert-butyl 2-benzylpiperidine-1-carboxylate Tert-butyl 2-benzylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 136423-06-8
VCID: VC21274022
InChI: InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol

Tert-butyl 2-benzylpiperidine-1-carboxylate

CAS No.: 136423-06-8

Cat. No.: VC21274022

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-benzylpiperidine-1-carboxylate - 136423-06-8

Specification

CAS No. 136423-06-8
Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
IUPAC Name tert-butyl 2-benzylpiperidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
Standard InChI Key RSMLBZLGNDVECE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Tert-butyl 2-benzylpiperidine-1-carboxylate is characterized by its molecular formula C17H25NO2. The compound appears as a yellow syrup in its physical state . The structure contains three key components: a six-membered piperidine heterocycle, a tert-butoxycarbonyl protecting group on the nitrogen atom, and a benzyl group at the 2-position of the ring. This compound can exist in different stereoisomeric forms, including the specifically documented (S)-enantiomer, which has been cataloged and characterized in safety data documentation .

The tert-butoxycarbonyl (Boc) group serves as an important protecting group for the piperidine nitrogen, reducing its nucleophilicity and enhancing stability under various reaction conditions. Meanwhile, the benzyl substituent at the 2-position introduces lipophilicity and creates opportunities for further synthetic modifications.

Physical and Chemical Properties

Table 1.1: Key Properties of Tert-butyl 2-benzylpiperidine-1-carboxylate

PropertyValueSource
Molecular FormulaC17H25NO2
Physical AppearanceYellow syrup
StereochemistryCan exist as (S)-enantiomer
Functional GroupsPiperidine, tert-butoxycarbonyl, benzyl
Chemical ReactivityBoc group removable under acidic conditions; benzyl group susceptible to hydrogenolysis

Synthesis Methods

According to documented research, Tert-butyl 2-benzylpiperidine-1-carboxylate can be synthesized following a general procedure that employs 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (0.2 mmol) and potassium benzyltrifluoroborate (0.1 mmol) as key reagents . The synthetic process likely involves a decarboxylative benzylation reaction, enabling the replacement of the carboxylic acid group with a benzyl moiety.

The purification of the target compound is achieved through column chromatography using 0-30% ethyl acetate in hexanes as the eluent system. This chromatographic method yields the desired compound in 61% yield (16.8 mg), appearing as a yellow syrup .

Synthetic Route Details

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural confirmation and compound identification. The available research includes detailed 1H NMR spectroscopic data for Tert-butyl 2-benzylpiperidine-1-carboxylate.

1H NMR Spectroscopy

The 1H NMR spectrum (400 MHz, Chloroform-d) of Tert-butyl 2-benzylpiperidine-1-carboxylate reveals several characteristic signals that confirm its structure :

  • δ 7.27 (t, J = 7.4 Hz, 3H): Aromatic protons

  • δ 7.22 – 7.13 (m, 3H): Aromatic protons

  • δ 4.41 (s, 1H): Proton at position 2 of the piperidine ring

  • δ 4.05 (d, J = 13.5 Hz, 1H): Piperidine ring proton

  • δ 2.97 – 2.84 (m, 2H): Methylene protons

  • δ 2.76 (dd, J = 13.3, 8.2 Hz, 1H): Benzyl methylene proton

  • δ 1.64 (dtt, J = 14.1, 6.1, 2.9 Hz, 4H): Piperidine ring protons

  • δ 1.54 (t, J = 4.2 Hz, 2H): Piperidine ring protons

  • δ 1.33 (s, 9H): tert-Butyl group protons

These spectral data comprehensively confirm the structural features of Tert-butyl 2-benzylpiperidine-1-carboxylate, providing evidence for the presence of the aromatic benzyl group, the piperidine ring protons, and the characteristic tert-butyl signal of the Boc protecting group.

Comparative Analysis with Related Structures

To better understand the significance of Tert-butyl 2-benzylpiperidine-1-carboxylate in chemical research, it is valuable to consider related structures documented in the chemical literature.

Table 6.1: Comparison of Tert-butyl 2-benzylpiperidine-1-carboxylate with Related Compounds

CompoundKey Structural DifferencesPotential Functional Differences
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate Substitution at position 4; aminophenyl group instead of benzylDifferent conformational properties; presence of amino group provides additional hydrogen bonding capabilities
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Substitution at position 4; para-aminophenyl group instead of benzylDifferent spatial arrangement; amino group in para position affects electronic properties
Tert-butyl (2S)-2-benzylpiperidine-1-carboxylate Specific S-stereochemistry at position 2Potential for stereoselective reactions; may interact differently with chiral environments

These structural variations highlight the importance of precise molecular architecture in determining chemical reactivity and potential applications in synthesis.

Research Significance

The documented synthesis and characterization of Tert-butyl 2-benzylpiperidine-1-carboxylate contribute to the broader field of heterocyclic chemistry and the development of functionalized piperidine derivatives. The successful implementation of synthetic methodologies for introducing benzyl substituents at specific positions on the piperidine ring represents an advancement in synthetic organic chemistry techniques.

The use of potassium benzyltrifluoroborate as a reagent in the synthesis also reflects contemporary approaches in transition metal-catalyzed cross-coupling reactions, an area of significant interest in modern synthetic organic chemistry.

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